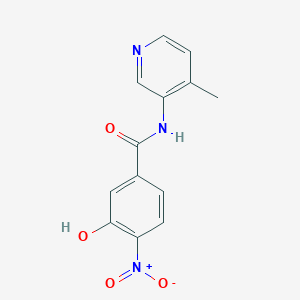

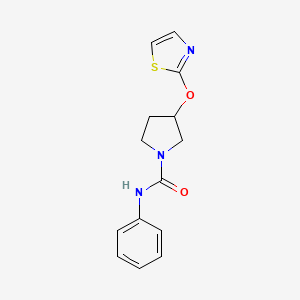

3-(2,3-Dimethylphenyl)-2,4(1h,3h)-quinazolinedione

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(2,3-Dimethylphenyl)-2,4(1h,3h)-quinazolinedione, also known as DMQD, is a heterocyclic organic compound that has been widely studied for its potential pharmacological applications. DMQD belongs to the quinazoline family of compounds and has a unique chemical structure that makes it an attractive target for drug discovery and development.

Scientific Research Applications

Metal-Organic Frameworks (MOFs) for CO2 Capture

TIBM serves as an organic linker in the synthesis of metal-organic frameworks (MOFs). MOFs are crystalline materials with controlled porosity, making them ideal for gas adsorption. Researchers have developed three novel MOFs using TIBM as the organic linker. Among these, TIBM-Cu MOF exhibits remarkable CO2 adsorption capacity (3.60 mmol/g) due to its open Cu sites. Additionally, its high porosity (0.3–1.5 nm) results in a substantial CO2/N2 selectivity (53) compared to other variants .

Antiproliferative Activity in Cancer Cells

Conjugates derived from TIBM have been synthesized and evaluated for their antiproliferative activity against human cancer cell lines. These compounds exhibit potential in inhibiting cancer cell growth, particularly in prostate, lung, and cervical cancer cells .

Antioxidant Properties

TIBM derivatives play a role in antioxidant activity. Specifically, 2,3-dihydro-3,5-dihydroxy-6-methyl-4H-pyran-4-one (DDMP) , formed during the Maillard reaction, contributes to antioxidant properties. By understanding the source of this activity, researchers can explore its potential applications .

properties

IUPAC Name |

3-(2,3-dimethylphenyl)-1H-quinazoline-2,4-dione |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2O2/c1-10-6-5-9-14(11(10)2)18-15(19)12-7-3-4-8-13(12)17-16(18)20/h3-9H,1-2H3,(H,17,20) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NMTZVLNVWYCIIR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)N2C(=O)C3=CC=CC=C3NC2=O)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,3-Dimethylphenyl)-2,4(1h,3h)-quinazolinedione | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[4-[2-(benzenesulfonyl)-3-(4-methoxyphenyl)-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide](/img/structure/B3010256.png)

![2-({1-ethyl-3-methyl-6-[(4-methylphenyl)methyl]-7-oxo-1H,6H,7H-pyrazolo[4,3-d]pyrimidin-5-yl}sulfanyl)-N-(4-methoxyphenyl)acetamide](/img/structure/B3010257.png)

![2'-Chloro-4-methoxy-4'-(trifluoromethyl)[1,1'-biphenyl]-3-sulfonoyl chloride](/img/structure/B3010267.png)

![N-(3-(benzo[d]oxazol-2-yl)phenyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B3010276.png)

![1-morpholino-2-(2-(propylsulfonyl)-1H-benzo[d]imidazol-1-yl)ethanone](/img/structure/B3010277.png)